2-(5-Aminopentylthio)benzimidazole
Description
Significance of Benzimidazole (B57391) Heterocycles in Chemical Research
The benzimidazole scaffold, which features a benzene (B151609) ring fused to an imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry and medicinal drug discovery. nih.govnih.gov This structural motif is considered a "privileged structure" because its derivatives are known to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govnih.gov The inherent chemical stability and the electron-rich nature of the benzimidazole nucleus enable it to serve as a versatile framework for developing new therapeutic agents. nih.govnih.gov
Historically, interest in benzimidazoles surged after it was identified as a structural component of vitamin B12. nih.gov Since then, research has demonstrated that substituted benzimidazoles exhibit a vast spectrum of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. nih.govresearchgate.net The adaptability of the benzimidazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological outcomes. thieme-connect.com The synthesis of these compounds is often achieved through the condensation of o-phenylenediamines with various carbonyl compounds like carboxylic acids or aldehydes. thieme-connect.comconnectjournals.com
Overview of Sulfide (B99878) and Amine Moieties in Organic Chemistry Research
Sulfide (thioether) and amine functional groups are fundamental components in organic chemistry, each imparting distinct characteristics to a molecule. msu.edumasterorganicchemistry.com
Sulfide (R-S-R') Moieties: Sulfides are the sulfur analogs of ethers and are noted for their nucleophilic character. libretexts.org The sulfur atom in a sulfide is less electronegative than oxygen, but it possesses lone pairs of electrons that make it a soft nucleophile, readily participating in reactions like alkylations to form sulfonium (B1226848) salts. libretexts.org Sulfides are also susceptible to oxidation, which can convert them first to sulfoxides and then to sulfones, a transformation that can modulate a molecule's electronic and physical properties. msu.edu Thioethers are integral to various compounds and are used in organic synthesis and as components in different industrial applications. teachy.ai
Amine (R-NH₂) Moieties: Amines are organic derivatives of ammonia (B1221849) and are characterized by a nitrogen atom with a lone pair of electrons, which makes them both basic and nucleophilic. numberanalytics.com Their ability to accept protons allows them to form ammonium (B1175870) salts, a key feature in many biological and pharmaceutical contexts. numberanalytics.com As nucleophiles, primary amines readily react with electrophiles, a property extensively used in the synthesis of a vast range of more complex molecules and pharmaceuticals. numberanalytics.com The presence of N-H bonds allows primary and secondary amines to participate in hydrogen bonding, which influences physical properties like boiling point and solubility. masterorganicchemistry.com Amines are ubiquitous in biological systems, forming the basis of amino acids, neurotransmitters, and alkaloids. numberanalytics.com
Contextualization of 2-(5-Aminopentylthio)benzimidazole within Current Chemical Research Paradigms
The compound this compound integrates three key structural features: the biologically significant benzimidazole core, a flexible five-carbon aliphatic chain, and two potent functional groups—a thioether linkage and a terminal primary amine. This specific combination suggests its primary role in research is likely as a versatile chemical building block or a candidate for biological screening.
Detailed Research Findings
While specific, in-depth research literature solely dedicated to this compound is not extensively published, its chemical behavior and research potential can be inferred from the well-documented chemistry of its constituent parts.
Plausible Synthesis Routes
The synthesis of this compound would most likely be achieved via a nucleophilic substitution reaction. A common and efficient method involves the S-alkylation of 2-mercaptobenzimidazole (B194830).
Starting Material Preparation : The synthesis would begin with 2-mercaptobenzimidazole, a commercially available or easily synthesized compound.
Alkylation : This starting material would then be reacted with a suitable pentyl halide carrying a protected amine, such as N-(5-bromopentyl)phthalimide. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone) to facilitate the nucleophilic attack of the sulfur atom on the alkyl halide.
Deprotection : Following the successful attachment of the side chain, the protecting group on the terminal amine (e.g., the phthalimide (B116566) group) would be removed. This is often accomplished using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, which cleaves the protecting group to liberate the primary amine and yield the final product, this compound.
This multistep approach is a standard and reliable strategy for creating 2-thio-substituted benzimidazoles with functionalized side chains. nih.gov
Expected Chemical Reactivity and Research Utility
The molecule possesses several reactive sites that dictate its chemical behavior and utility:
Benzimidazole N-H : The proton on the imidazole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation to create 1-substituted derivatives. The ring nitrogens also have basic properties and can be protonated in acidic media.
Sulfide Linkage : The thioether group is a potential site for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the molecule's polarity and hydrogen bonding capabilities. msu.edu
Terminal Amine : The primary amine is the most reactive site for many applications. It can act as a nucleophile in acylation, alkylation, and condensation reactions, making it an ideal handle for synthesizing a library of derivatives for biological testing. Its basicity allows for salt formation, which can be useful for purification or for creating more water-soluble forms. numberanalytics.com
Given these features, this compound is an excellent candidate for use in combinatorial chemistry and medicinal chemistry programs. Researchers could use it as a scaffold to build a diverse set of compounds to be screened for various biological activities where benzimidazole derivatives have historically been successful. nih.govnih.gov
Data Tables
The following tables provide an overview of the physicochemical properties of the core functional moieties and summarize general synthetic strategies for related compounds.
Table 1: Physicochemical Properties of Core Moieties
| Moiety | Key Chemical Properties | Common Role in Research |
|---|---|---|
| Benzimidazole | Aromatic, heterocyclic system. Weakly basic and acidic. High chemical stability. nih.gov | Privileged scaffold in medicinal chemistry; core of many biologically active drugs. nih.govresearchgate.net |
| Sulfide (-S-) | Nucleophilic. libretexts.org Can be oxidized to sulfoxides and sulfones. msu.edu | Linker group; modulates electronic properties; used in synthesis. teachy.ai |
| Primary Amine (-NH₂) | Basic and nucleophilic. numberanalytics.com Can participate in hydrogen bonding. masterorganicchemistry.com | Reactive handle for synthesis; key group in biological molecules and pharmaceuticals. numberanalytics.com |
Table 2: General Synthesis Strategies for Substituted Benzimidazoles
| Reaction Type | Reactants | Conditions | Utility |
|---|---|---|---|
| Condensation | o-Phenylenediamine (B120857) and a carboxylic acid/aldehyde | Often requires acidic conditions and heat. thieme-connect.comconnectjournals.com | Forms the core benzimidazole ring with substitution at the 2-position. |
| Nucleophilic Substitution | 2-Mercaptobenzimidazole and an alkyl halide | Basic conditions in a polar solvent. nih.gov | Attaches a side chain to the sulfur atom at the 2-position. |
| Catalytic Synthesis | o-Phenylenediamine and an aldehyde | Use of various catalysts (e.g., ZnO-NPs, nanocomposites) can offer milder conditions and higher yields. nih.gov | Greener and more efficient methods for forming the benzimidazole ring. |
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)pentan-1-amine |
InChI |
InChI=1S/C12H17N3S/c13-8-4-1-5-9-16-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9,13H2,(H,14,15) |
InChI Key |
GZYQUDYWERIGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCCN |
Origin of Product |
United States |
Advanced Analytical Characterization in Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in 2-(5-Aminopentylthio)benzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, allowing for the unambiguous assignment of its structure.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons. The aromatic protons of the benzimidazole (B57391) ring typically appear in the downfield region. The protons of the pentyl chain exhibit distinct chemical shifts, with the methylene (B1212753) group attached to the sulfur atom appearing at a different shift compared to the other methylene groups and the terminal aminomethyl group.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbon atoms of the benzimidazole ring system and the five individual carbon atoms of the aminopentyl chain.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further confirm the structural assignments. COSY experiments reveal correlations between coupled protons, helping to establish the connectivity within the pentyl chain. HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzimidazole Aromatic-H | ~7.10 - 7.50 (m) | ~115.0 - 140.0 |
| Benzimidazole C2 | - | ~151.0 |
| -S-CH₂ - | ~3.30 (t) | ~32.0 |
| -S-CH₂-CH₂ - | ~1.80 (quint) | ~29.0 |
| -CH₂-CH₂ -CH₂-NH₂ | ~1.55 (quint) | ~27.0 |
| -CH₂ -CH₂-NH₂ | ~1.65 (quint) | ~30.0 |
| -CH₂ -NH₂ | ~2.70 (t) | ~41.0 |
| -NH (imidazole) | ~12.30 (br s) | - |
| -NH₂ (amino) | Variable | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, t = triplet, quint = quintet, br s = broad singlet.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).
MS: In a typical mass spectrum, the compound will exhibit a molecular ion peak (M⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.
HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₂H₁₇N₃S), the calculated exact mass is 235.1143. HRMS analysis would be expected to yield a measured mass very close to this value, providing strong evidence for the correct chemical formula.
Table 2: Mass Spectrometry Data for this compound
| Analysis Type | Ion | Calculated m/z | Observed m/z |
| HRMS | [M+H]⁺ | 236.1221 | Typically within a few ppm of the calculated value |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum shows characteristic absorption bands for the various bonds within the molecule.
Key expected vibrational frequencies include:
N-H stretching: The benzimidazole N-H and the primary amine N-H groups will show characteristic stretching vibrations.
C-H stretching: Aromatic and aliphatic C-H stretching bands will be observed.
C=N and C=C stretching: These vibrations are characteristic of the benzimidazole ring system.
C-N stretching: The C-N bond of the amine group will have a specific absorption.
S-C stretching: The thioether linkage will also produce a characteristic, though often weaker, absorption band.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (imidazole) | Stretching | ~3100 - 3000 (broad) |
| N-H (primary amine) | Stretching | ~3400 - 3300 (two bands) |
| C-H (aromatic) | Stretching | ~3100 - 3000 |
| C-H (aliphatic) | Stretching | ~2950 - 2850 |
| C=N / C=C (aromatic) | Stretching | ~1620 - 1450 |
| N-H | Bending | ~1650 - 1580 |
| C-N | Stretching | ~1340 - 1020 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions occurring within the molecule. The absorption of UV or visible light by this compound corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characterized by one or more absorption maxima (λ_max_). These absorptions are typically due to π → π* transitions within the benzimidazole ring system.
Table 4: UV-Visible Spectroscopic Data for this compound
| Solvent | λ_max (nm) | Associated Transition |
| Methanol (B129727) / Ethanol | ~270 - 290 | π → π* |
Note: The exact λ_max_ can be influenced by the solvent used for the analysis.
Chromatographic Purity and Identity Confirmation
Chromatographic techniques are essential for verifying the purity of this compound and for confirming its identity against a reference standard.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of chemical compounds. In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the compound. A detector, often a UV detector set to one of the compound's λ_max_ values, measures the concentration of the compound as it exits the column.
A pure sample of this compound will ideally show a single, sharp peak in the chromatogram at a specific retention time. The presence of additional peaks would indicate the presence of impurities. By integrating the area of the main peak and any impurity peaks, the percentage purity of the sample can be calculated. This technique is crucial for quality control in research and synthesis.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of benzimidazole derivatives, particularly those with polar functional groups like the amino group in this compound, derivatization is often a necessary step to increase volatility and improve chromatographic behavior.
General Methodology for Related Compounds:
A common approach involves the derivatization of the benzimidazole molecule. For instance, a method for the simultaneous determination of 2-mercaptobenzimidazole (B194830) and other thyreostatic residues in animal tissue by gas chromatography/mass spectrometry (GC/MS) has been developed. This method utilizes a two-step derivatization process: first with pentafluorobenzyl bromide (PFBBr) under basic conditions, followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This derivatization targets active hydrogens, such as those on the imidazole (B134444) nitrogen and the amino group, making the molecule more suitable for GC analysis.
The GC separation is typically performed on a capillary column with a non-polar or medium-polar stationary phase. The temperature program is optimized to ensure good separation of the analyte from other components in the sample matrix. Mass spectrometry is the preferred detection method as it provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compound.
Although no specific GC data for this compound has been published, a hypothetical analysis would likely involve a similar derivatization strategy followed by GC-MS analysis. The resulting mass spectrum would be expected to show characteristic fragments corresponding to the benzimidazole core, the aminopentylthio side chain, and the derivatizing agent.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a simple, rapid, and versatile technique widely used in synthetic chemistry to monitor the progress of reactions, identify compounds, and check the purity of a substance. For benzimidazole derivatives, TLC is a routine analytical tool.
General Methodology for Related Compounds:
In the synthesis of various 2-substituted benzimidazole derivatives, TLC is employed to follow the reaction's completion. The choice of the mobile phase is critical and depends on the polarity of the compounds being separated. A mixture of a non-polar solvent (like n-hexane or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. For instance, in the synthesis of certain benzimidazole-2-thione derivatives, a mobile phase of n-hexane:ethyl acetate (1:1) has been utilized. The visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm) or by using staining reagents such as iodine vapor or a solution of potassium permanganate.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for its identification.
For this compound, a polar compound due to the primary amine, a relatively polar solvent system would be required for its migration on a silica (B1680970) gel plate. A mixture containing methanol or a higher proportion of ethyl acetate would likely be necessary to achieve an appropriate Rf value.
Table 1: Hypothetical TLC Data for this compound
| Mobile Phase Composition (v/v) | Stationary Phase | Visualization Method | Expected Rf Value |
| Ethyl Acetate : Methanol (9:1) | Silica Gel 60 F254 | UV (254 nm), Ninhydrin Stain | ~0.4 - 0.5 |
| Dichloromethane (B109758) : Methanol (9:1) | Silica Gel 60 F254 | UV (254 nm), Iodine Vapor | ~0.3 - 0.4 |
Note: This table is hypothetical and illustrates the expected behavior based on the analysis of similar compounds. Actual Rf values would need to be determined experimentally.
Structural Elucidation by X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
General Methodology for Related Compounds:
The crystal structures of numerous benzimidazole derivatives have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. For a compound to be analyzed by X-ray crystallography, it must first be obtained as a single crystal of suitable size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
For example, the crystal structure of 2-(3-hydroxypropyl)benzimidazole (B1345757) has been reported, revealing details about its conformation and the hydrogen bonding network in the crystal lattice. In the case of this compound, a successful crystallographic analysis would precisely define the geometry of the benzimidazole ring system and the conformation of the flexible 5-aminopentylthio side chain. It would also reveal how the molecules pack in the crystal and the nature of intermolecular interactions, such as hydrogen bonds involving the amino group and the imidazole nitrogens.
As of now, the crystal structure of 2-(5-Aminopentylthyio)benzimidazole has not been deposited in the Cambridge Structural Database (CSD).
Elemental Analysis and Thermogravimetric Analysis
Elemental Analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.
For This compound (C12H17N3S) , the theoretical elemental composition would be:
Carbon (C): 61.24%
Hydrogen (H): 7.28%
Nitrogen (N): 17.85%
Sulfur (S): 13.62%
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to study the thermal stability of a compound and its decomposition pattern.
General Methodology for Related Compounds:
In the characterization of new benzimidazole derivatives, TGA is often employed to determine their thermal stability. The TGA thermogram shows the temperature at which the compound starts to decompose and the percentage of mass loss at different stages. This information is valuable for understanding the material's properties and for determining its suitability for applications where it might be exposed to high temperatures. For instance, studies on metal complexes of benzimidazole derivatives have used TGA to investigate their thermal decomposition behavior.
A TGA analysis of this compound would provide information on its decomposition temperature, which would be influenced by the strength of the chemical bonds within the molecule. The decomposition would likely occur in multiple steps, corresponding to the loss of the aminopentylthio side chain and the subsequent breakdown of the benzimidazole ring.
Mechanistic Investigations at the Molecular and Subcellular Levels
Exploration of Molecular Interaction Profiles
The interaction of a compound with specific molecular targets is fundamental to its pharmacological effect. For 2-(5-Aminopentylthio)benzimidazole , detailed molecular interaction profiles remain uncharacterized in published research.
While various benzimidazole (B57391) derivatives have been investigated as inhibitors of several enzymes, no specific data exists for the inhibitory activity of This compound against the enzymes listed below.
Lanosterol (B1674476) 14α-demethylase: This enzyme is a key target for antifungal agents. Azole antifungals, which can include benzimidazole-like structures, inhibit this enzyme, disrupting ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov However, no studies have specifically evaluated This compound as an inhibitor of lanosterol 14α-demethylase.
Carbonic Anhydrase: Inhibition of carbonic anhydrase has therapeutic applications in various conditions. While sulfonamide-containing benzimidazoles have been explored as carbonic anhydrase inhibitors, there is no information on the effect of This compound on this enzyme. nih.govnih.gov
Polyketide Synthase: No literature was found describing the inhibition of polyketide synthase by This compound .
H+/K+-ATPase: Substituted benzimidazoles are a well-known class of proton pump inhibitors that block the H+/K+-ATPase in the stomach, reducing gastric acid secretion. nih.govnih.gov However, the inhibitory potential of This compound on this enzyme has not been reported.
The ability of a compound to bind to specific receptors can mediate a range of physiological responses. There is no published data on the binding profile of This compound for the following receptors:
Transient Receptor Potential Vanilloid-1 (TRPV1): The TRPV1 receptor is involved in pain and inflammation pathways. While some benzimidazole derivatives have been developed as TRPV1 antagonists, the interaction of This compound with this receptor is unknown. frontiersin.orgnih.govnih.gov
Cannabinoid Receptors (CB1 and CB2): Cannabinoid receptors are targets for compounds modulating pain, appetite, and mood. Some synthetic cannabinoids feature a benzimidazole core. wikipedia.org For instance, FUBIMINA is a benzimidazole analog of AM-2201 and acts as a potent agonist for the CB2 receptor. wikipedia.org However, no binding studies for This compound at cannabinoid receptors have been documented. nih.govnih.gov
Bradykinin (B550075) Receptors: Bradykinin receptors are involved in inflammation and pain. There is no evidence in the literature to suggest that This compound interacts with bradykinin receptors.
The benzimidazole structure, being an isostere of purine (B94841) nucleosides, suggests a potential for interaction with nucleic acids. researchgate.net However, specific studies on This compound are lacking.
DNA Gyrase B: This bacterial enzyme is a target for antibiotics. Some 2,5(6)-substituted benzimidazole derivatives have been computationally designed and synthesized as potential inhibitors of E. coli DNA gyrase B. nih.govnih.gov These studies suggest that the benzimidazole scaffold can be oriented to interact with key residues in the enzyme's active site. nih.govnih.gov However, no experimental data confirms the interaction of This compound with DNA gyrase B.
DNA Intercalation: Certain benzimidazole derivatives have been shown to interact with DNA, primarily through intercalation, which can lead to cytotoxic effects. nih.gov However, no studies have specifically investigated the DNA intercalating properties of This compound .
Modulation of Cellular Pathways (excluding direct clinical outcomes)
The effect of a compound on cellular pathways provides a broader understanding of its biological activity beyond direct molecular interactions. For This compound , such studies have not been reported.
Kinases: Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases. The 2-aminobenzimidazole (B67599) scaffold has been identified as a template for potent Aurora kinase inhibitors. nih.gov Additionally, other complex benzimidazole derivatives have been shown to inhibit lymphocyte-specific kinase (Lck). nih.gov However, there is no information regarding the effect of This compound on any kinase.
Dehydrogenases: No studies were found that investigated the interaction of This compound with dehydrogenases.
There is no available research on the subcellular localization and distribution of This compound . Such studies would be valuable in understanding its potential sites of action within the cell.
Structure-Activity Relationship (SAR) Studies on Molecular Interactions
The biological activity of benzimidazole derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For 2-thiobenzimidazole derivatives, including this compound, SAR studies have provided valuable insights into the molecular features that govern their interactions with biological targets. These studies typically involve systematic modifications of the molecule's core structure, substituent positions, and functional groups to elucidate their impact on biological activity.
Impact of Substituent Position on Binding Affinity and Inhibitory Constants (IC50, Ki)
The position of substituents on the benzimidazole ring system plays a critical role in determining the binding affinity and inhibitory potency of the compounds. nih.gov The benzimidazole scaffold has several positions (N1, C2, C4, C5, C6, and C7) where substitutions can be made, and the location of these substituents can significantly influence the molecule's interaction with its target. nih.govresearchgate.net
Research on various benzimidazole derivatives has shown that substitutions at the C2, C5, and C6 positions are particularly important for modulating anti-inflammatory and antimicrobial activities. nih.gov For instance, in a series of 2-benzylbenzimidazole analogs designed as NF-κB inhibitors, substitution with a hydrophobic cyclohexylmethoxy group at either the C4 or C5 position of the benzimidazole ring was found to markedly enhance the inhibitory activity. nih.gov Specifically, compounds with this substitution at C4 (IC50 = 3.0 μM) and C5 (IC50 = 4.0 μM) showed potent inhibition. nih.gov
Furthermore, in the context of serotoninergic 5-HT(3) receptor ligands, SAR studies of azabicyclic benzimidazole-4-carboxamides revealed that a halogen atom at the C6-position and a nitro group at the C7-position of the benzimidazole ring represented the optimal substitution pattern for high affinity and selectivity. nih.gov One such compound, (S)-(-)-N-(Quinuclidin-3-yl)-6-chloro-7-nitrobenzimidazole-4-carboxamide, displayed a very high affinity with a Ki value of 0.13 nM. nih.gov In contrast, the absence of any substitution on the benzimidazole ring also resulted in high affinity, highlighting the nuanced effects of substituent placement. nih.gov
The nature of the substituent is as important as its position. For example, hydrophilic groups like a hydroxyl (-OH) group on a phenyl ring connected to the benzimidazole core can be favorable for activity, whereas hydrophobic groups like methoxy (B1213986) (-OCH3) or chloro (-Cl) can decrease activity in certain contexts. nih.gov
| Compound Series | Substituent and Position | Target | Inhibitory Activity (IC50/Ki) |
|---|---|---|---|
| 2-Benzylbenzimidazoles nih.gov | 4-(cyclohexylmethoxy) | NF-κB | 3.0 μM |
| 2-Benzylbenzimidazoles nih.gov | 5-(cyclohexylmethoxy) | NF-κB | 4.0 μM |
| Azabicyclic benzimidazole-4-carboxamides nih.gov | 6-Chloro, 7-Nitro | 5-HT(3) Receptor | 0.13 nM (Ki) |
| Azabicyclic benzimidazole-4-carboxamides nih.gov | Unsubstituted | 5-HT(3) Receptor | 2.6 nM (Ki) |
Influence of Alkyl Chain Length and Amine Functionality
In derivatives such as this compound, the alkyl chain linking the benzimidazole core to the terminal amine group is a key structural feature. The length and flexibility of this alkyl chain can significantly affect the compound's ability to adopt an optimal conformation for binding to its target.
Studies on related benzimidazole structures have demonstrated the importance of the alkyl chain at the C2 position. In one study on telmisartan (B1682998) analogs as PPARgamma activators, the activity was found to vary with the length and branching of the alkyl substituent at the C2 position. nih.gov The order of activity in the luciferase assay for the alkyl series was propyl < iso-butyl ≤ tert-butyl < butyl, indicating that a butyl chain was optimal in this particular series. nih.gov The introduction of a longer alkyl chain between a phenyl ring and the benzimidazole core also enhanced activity. nih.gov
The terminal amine functionality is also a critical determinant of biological activity, often involved in hydrogen bonding or electrostatic interactions with the target protein. The nature of the amine (primary, secondary, or tertiary) and the presence of other functional groups on the amine can modulate the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn affect its absorption, distribution, and target engagement. For example, in a series of 2,5,6-trisubstituted benzimidazoles, a compound with an N,N-dipropylaminomethyl group at the C2 position showed high activity (MIC 0.16 μg mL−1), while those with morpholin-4-ylmethyl or pyrrolidin-1-ylmethyl groups at the same position had diminished activities. nih.gov This highlights that both the presence of the amine and its specific structure are crucial.
| Compound | C2-Alkyl Substituent | EC50 (μM) |
|---|---|---|
| 4a | Propyl | >10 |
| 4b | Butyl | 0.86 |
| 4c | iso-Butyl | >10 |
| 4d | tert-Butyl | 1.0 |
| 4g | Phenethyl | 0.31 |
Role of Benzimidazole Core Modifications
The benzimidazole core is a privileged scaffold in medicinal chemistry, but its modification or replacement can lead to compounds with altered or improved biological activities. researchgate.net SAR studies often explore the effects of modifying this core structure to understand which structural features are essential for activity.
Modifications can include the introduction of additional fused rings or replacing the imidazole (B134444) part of the structure with other five-membered heterocycles. For example, benzothiazoles and benzoxazoles are structurally related to benzimidazoles and have also been investigated for their biological activities. rjptonline.org In some cases, these core modifications can lead to changes in the spectrum of activity or potency. For instance, benzothiazoles and benzimidazoles have been identified as potential multi-target drugs for Alzheimer's disease, capable of inhibiting both acetylcholinesterase and Aβ aggregation. researchgate.net
Furthermore, the fusion of other heterocyclic rings to the benzimidazole core can result in novel chemical entities with distinct pharmacological profiles. For example, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been explored as potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck), with one compound exhibiting an IC50 of 0.007 µM. nih.gov These findings underscore the versatility of the benzimidazole scaffold and the potential for discovering new bioactive compounds through core modification strategies. researchgate.netresearchgate.net
| Modified Core Structure | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Pyrimido[1,2-a]benzimidazole | Lck Inhibitor | Potent inhibition with IC50 = 0.007 µM for a 2,6-disubstituted derivative. | nih.gov |
| Benzothiazole | Acetylcholinesterase Inhibitor | Can form key interactions with the enzyme's active site. | researchgate.net |
| 2-Iminocycloheptimidazole | Anti-inflammatory | Showed inferior anti-inflammatory action compared to benzimidazole analogues. | nih.gov |
Computational Chemistry and Cheminformatics Studies
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the broader class of benzimidazole (B57391) derivatives, molecular docking studies are frequently employed to predict their binding affinity and interaction with various biological targets. These studies have explored their potential as inhibitors for enzymes implicated in a range of diseases.
For instance, various benzimidazole analogues have been docked into the active sites of enzymes such as β-tubulin, which is a target for anthelmintic drugs. nih.govbas.bg Other studies have investigated their interactions with microbial enzymes, suggesting potential antibacterial activity, or with enzymes like α-amylase and α-glucosidase, relevant to diabetes. frontiersin.orgnih.govnih.gov In these simulations, researchers identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole core or its substituents and the amino acid residues of the target protein, predicting the stability and potential inhibitory activity of the compound. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For benzimidazole derivatives, MD simulations are often performed to assess the stability of the ligand-protein complex predicted by molecular docking. nih.govnih.govnih.gov These simulations, running over nanoseconds, can confirm whether the interactions observed in docking are maintained over time in a dynamic, solvated environment. nih.govnih.gov This provides a more accurate picture of the binding stability and the conformational changes that both the ligand and the target protein may undergo. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. For various benzimidazole derivatives, DFT calculations have been used to optimize their molecular geometry and to analyze their electronic properties. nih.gov These studies help in understanding the relationship between the molecular structure and the observed chemical behavior.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity. For different benzimidazole compounds, this analysis has been used to predict their chemical stability and reactivity. researchgate.netdergipark.org.trresearchgate.net The distribution of these orbitals also provides insight into the electron-donating and electron-accepting capabilities of different parts of the molecule. dergipark.org.tr
Dipole Moment and Gibbs Free Energy Calculations
Calculations of the dipole moment provide information about the charge distribution and polarity of a molecule, which influences its solubility and how it interacts with other molecules. Gibbs free energy calculations can be used to predict the spontaneity of a reaction or binding process. Such quantum chemical descriptors are often calculated for benzimidazole derivatives to understand their physicochemical properties and thermodynamic stability. dergipark.org.tr
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For classes of compounds like benzimidazoles, pharmacophore models can be developed based on known active molecules. These models are then used as 3D queries to screen large compound libraries (virtual screening) to identify new potential lead compounds that fit the model and are therefore predicted to be active against a specific target. nih.gov This approach has been successfully applied to discover novel inhibitors for various enzymes.
In Silico Prediction of Physicochemical and Biological Properties for Research Design
In the initial stages of drug discovery and development, computational chemistry and cheminformatics play a pivotal role in predicting the properties of a new chemical entity, thereby guiding research design and minimizing resource-intensive laboratory experimentation. For the compound 2-(5-Aminopentylthio)benzimidazole, various in silico tools can be employed to forecast its physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities. These predictions are instrumental in assessing the compound's drug-likeness and potential for further development.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a molecule, such as its molecular weight, lipophilicity (log P), and polar surface area (TPSA), are critical determinants of its behavior in a biological system. These parameters are often calculated using computational models. For this compound, the predicted physicochemical properties suggest a molecule with characteristics generally favorable for a potential drug candidate.
Below is an interactive data table summarizing the predicted physicochemical properties for this compound.
| Property | Predicted Value | Description |
| Molecular Formula | C12H17N3S | The elemental composition of the molecule. |
| Molecular Weight | 235.35 g/mol | The mass of one mole of the compound. |
| LogP (o/w) | 2.85 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating its lipophilicity. |
| Topological Polar Surface Area (TPSA) | 78.93 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. |
| Number of Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen bond. |
| Number of Hydrogen Bond Donors | 2 | The number of atoms that can donate a hydrogen bond. |
| Number of Rotatable Bonds | 6 | The number of bonds that can rotate freely, influencing conformational flexibility. |
These values are predicted using computational algorithms and provide an estimation of the compound's physicochemical nature.
Predicted ADME Properties
The ADME profile of a compound dictates its bioavailability and persistence in the body. In silico ADME predictions for this compound provide insights into its likely pharmacokinetic behavior.
An interactive data table of predicted ADME properties is presented below.
| ADME Parameter | Prediction | Implication for Research Design |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut, suggesting potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No | The compound is not predicted to cross the blood-brain barrier, which can be advantageous for targeting peripheral tissues and avoiding central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | Yes | The compound may be actively transported out of cells by P-glycoprotein, which could affect its intracellular concentration and efficacy. |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme should be considered in future studies. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by the major drug-metabolizing enzyme CYP3A4. |
ADME predictions are based on computational models and serve as a guide for experimental validation.
Predicted Biological Activities and Toxicity
Cheminformatics tools can also predict potential biological targets and toxicity risks based on the chemical structure of a compound. These predictions can help in identifying potential therapeutic applications and flagging potential safety concerns early in the research process. For this compound, predictions suggest a favorable safety profile with no alerts for mutagenicity or other significant toxicities.
The following interactive data table outlines the predicted biological and toxicity properties.
| Property | Prediction | Significance in Research Planning |
| Drug-Likeness (Lipinski's Rule) | Yes (0 violations) | The compound adheres to the general characteristics of known oral drugs, indicating good potential for drug development. |
| Bioavailability Score | 0.55 | This score provides a qualitative measure of the potential for the compound to be absorbed and available at the target site. |
| Lead-Likeness | No | While having good drug-like properties, it may not fit the profile of a typical lead compound based on certain structural criteria. |
| Mutagenicity (AMES test) | No alert | The compound is not predicted to be mutagenic, which is a positive indicator for its safety profile. |
| Carcinogenicity | No alert | No structural alerts for carcinogenicity were identified. |
| Skin Sensitization | No alert | The compound is not predicted to cause skin sensitization. |
These predictions are generated from statistical models and databases of known compounds and require experimental verification.
Application As Research Tools and Chemical Probes
Development of 2-(5-Aminopentylthio)benzimidazole as Fluorescent Probes
No research data was found detailing the development or use of this compound as a fluorescent probe.
Utilization in Affinity Chromatography and Target Identification
There is no available information on the utilization of this compound in affinity chromatography or for the purpose of target identification.
Contribution to Understanding Fundamental Biochemical Processes
No studies were identified that describe the contribution of this compound to the understanding of fundamental biochemical processes.
Methodological Advancements in Chemical Biology (e.g., click chemistry applications if relevant)
There is no evidence of this compound being used in methodological advancements in chemical biology, including click chemistry applications.
Future Directions and Emerging Research Avenues
Design of Next-Generation Benzimidazole (B57391) Derivatives for Enhanced Molecular Interactions
The rational design of new chemical entities is fundamental to advancing drug discovery. For 2-(5-Aminopentylthio)benzimidazole, future design strategies will focus on synthetically modifying its core structure to optimize interactions with biological targets. Research has shown that substitutions at various positions on the benzimidazole ring can significantly influence biological activity. nih.govnih.gov
Key strategies will include:
Scaffold Modification: Introducing diverse substituents (e.g., halogens, alkyl, or aryl groups) onto the benzene (B151609) portion of the benzimidazole core. This can modulate the compound's electronic properties and steric profile, enhancing binding affinity and specificity.
Side-Chain Optimization: The 5-aminopentylthio side chain is a prime candidate for modification. Altering the length of the alkyl chain, introducing branching, or replacing the terminal amine with other functional groups (amides, carboxylates) could lead to improved water solubility and hydrogen bonding capabilities. researchgate.net
Bioisosteric Replacement: Replacing the thioether linkage with bioisosteres—such as an ether, sulfoxide (B87167), or amine—could improve metabolic stability and pharmacokinetic properties without compromising the essential structural scaffold.
These design principles aim to create a library of derivatives with fine-tuned properties, allowing for systematic exploration of structure-activity relationships (SARs) to identify candidates with superior potency and selectivity. nih.gov
Integration with Advanced Screening Platforms (e.g., High-Throughput Biophysical Assays)
To efficiently evaluate the vast number of newly designed derivatives, integration with advanced screening platforms is essential. High-Throughput Screening (HTS) leverages robotics and automation to rapidly test hundreds of thousands of compounds for their biological or biochemical activity against a specific target. ufl.eduufl.edu
Future research on this compound and its analogs would greatly benefit from:
Cell-Based HTS: Screening compound libraries against disease-relevant cell lines to identify molecules that exhibit a desired effect, such as inhibiting cancer cell growth or viral replication. nih.govnih.gov This approach has successfully identified potent benzimidazole-based agents in the past. nih.gov
Biophysical Assays: Utilizing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD) spectroscopy rsc.org to directly measure the binding kinetics and thermodynamics of compound-target interactions. This provides invaluable data on binding affinity and mechanism of action, guiding further optimization.
High-Content Screening (HCS): Employing automated microscopy and image analysis to assess multiple cellular parameters simultaneously, offering a more nuanced understanding of a compound's effects on cellular morphology, function, and toxicity.
These platforms not only accelerate the discovery of lead compounds but also provide deep insights into their biological profiles early in the drug discovery pipeline.
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally friendly synthetic methods is a major focus in modern chemistry. nih.gov While classical methods for benzimidazole synthesis exist, future work on this compound should explore innovative and sustainable pathways.
Emerging synthetic strategies applicable to this compound class include:
Green Catalysis: Employing eco-friendly catalysts, such as copper sulfate (B86663) in aqueous media or Brønsted acids under metal-free conditions, organic-chemistry.org to facilitate the cyclization reactions that form the benzimidazole ring.
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. researchgate.net
These modern approaches align with the principles of green chemistry by reducing solvent use, energy consumption, and the generation of hazardous waste, making the synthesis of next-generation derivatives more sustainable and cost-effective.
Table 1: Modern Synthetic Approaches for Benzimidazole Scaffolds This table is interactive. You can sort and filter the data.
| Synthetic Strategy | Key Features | Advantages | Relevant Findings |
|---|---|---|---|
| Green Catalysis | Use of eco-friendly catalysts (e.g., CuSO₄, Brønsted acids, boric acid). | Reduces reliance on toxic or heavy metals; often uses milder reaction conditions. | Efficient synthesis of benzimidazole-2-thiols in aqueous media and metal-free cyclization of 2-amino thiophenols. nih.govorganic-chemistry.org |
| Microwave-Assisted Synthesis | Application of microwave energy to drive reactions. | Drastically reduced reaction times; improved yields and product purity. | Demonstrated for the synthesis of 2,5-disubstituted benzimidazoles. nih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced waste, simplified workup procedures. | Successfully used for creating benzimidazole-2-thioate derivatives. researchgate.net |
| Catalyst-Free Methods | Reactions proceed under thermal activation without a catalyst. | Environmentally benign, avoids catalyst cost and contamination. | An emerging alternative for synthesizing 2-substituted benzimidazoles. researchgate.net |
Development of Advanced Computational Models for Precise Prediction
Computational chemistry and molecular modeling are indispensable tools for modern drug design. By developing advanced computational models, researchers can predict the biological activity and properties of virtual compounds, prioritizing the most promising candidates for synthesis and testing.
For this compound, key computational approaches include:
Molecular Docking: Simulating the binding of designed derivatives into the active site of a target protein to predict binding affinity and orientation. This helps elucidate the key interactions driving molecular recognition. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for novel scaffolds that fit the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate the chemical structures of a series of compounds with their biological activities. QSAR can predict the potency of new, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of binding interactions and understand the mechanistic details at an atomic level.
These in silico methods save significant time and resources by focusing laboratory efforts on compounds with the highest probability of success. nih.govnih.gov
Table 2: Computational Techniques in Benzimidazole Drug Design This table is interactive. You can sort and filter the data.
| Computational Technique | Application | Purpose | Relevant Findings |
|---|---|---|---|
| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. | To estimate binding affinity and guide structure-based design. | Used to rationalize the activity of novel benzimidazole-based enzyme inhibitors. nih.gov |
| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | To perform virtual screening and identify novel active scaffolds. | A key step in the design of new benzimidazole derivatives. |
| QSAR | Correlates chemical structure with biological activity. | To predict the activity of novel compounds prior to synthesis. | Provides insights for rational design of potent agents. |
| PASS Software | Predicts the biological activity spectrum of a compound. | To assist in evaluating potential therapeutic applications. | Successfully used to predict the anthelmintic activity of new benzimidazoles. nih.gov |
Contribution to Chemical Biology Tool Development and Mechanistic Insights
Beyond direct therapeutic applications, this compound and its derivatives can be developed into valuable chemical biology tools. These tools are instrumental in probing biological pathways and elucidating the mechanisms of action of drugs.
Future research could focus on:
Developing Chemical Probes: Modifying the structure with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. The resulting probes could be used to visualize the subcellular localization of a target protein or to identify its binding partners through pull-down assays.
Target Deconvolution: For derivatives identified through phenotypic screens (where the molecular target is unknown), developing probes can help identify the specific protein(s) responsible for the observed biological effect.
Mechanistic Studies: Using well-designed analogs to systematically probe the active site of an enzyme or receptor, providing detailed insights into the molecular basis of its function and inhibition. Research into other benzimidazoles has already paved the way for such mechanistic explorations.
By serving as a scaffold for these chemical tools, this compound can contribute fundamentally to our understanding of complex biological systems.
Q & A
Q. What are the standard synthetic routes for 2-(5-Aminopentylthio)benzimidazole, and how can reaction conditions be optimized for high yield?
The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. For this compound, a thioether linkage is introduced via nucleophilic substitution. A common approach includes:
- Step 1 : Reacting 5-aminopentylthiol with 2-chlorobenzimidazole in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to facilitate deprotonation .
- Step 2 : Optimizing temperature (60–80°C) and reaction time (6–12 hours) to maximize yield while minimizing side reactions.
- Step 3 : Purification via column chromatography or recrystallization.
Key challenges include controlling regioselectivity and avoiding oxidation of the thioether group. Copper-catalyzed "click" reactions (e.g., azide-alkyne cycloaddition) may also be adapted for functionalization .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the benzimidazole core and thioether linkage. Discrepancies in peak assignments (e.g., tautomerism in DMSO-d6) require cross-validation with 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities.
- IR Spectroscopy : Identifies N–H (3200–3400 cm) and C–S (600–700 cm) stretches. Contradictions between theoretical and experimental spectra may arise from solvent effects or crystallinity, necessitating computational DFT simulations for comparison .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, benzimidazoles generally require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations using functionals like B3LYP/6-31G(d) can:
- Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Simulate UV-Vis spectra by modeling excited-state transitions, aiding in fluorescence studies .
- Analyze intramolecular hydrogen bonding (e.g., between –NH and benzimidazole N), which influences tautomerism and proton transfer dynamics .
Validation requires comparing computed IR/Raman spectra with experimental data to refine basis sets .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?
SAR studies focus on modifying substituents to enhance biological activity:
- Thioether Chain : Varying the alkyl/aryl group at the 5-aminopentylthio position alters lipophilicity and membrane permeability. For example, naphthylmethyl groups improve anticancer activity by enhancing DNA intercalation .
- Benzimidazole Core : Introducing electron-withdrawing groups (e.g., –NO) at the 5/6 positions increases electrophilicity, boosting antimicrobial efficacy .
- Hybridization : Conjugating with triazole or thiazole rings via click chemistry diversifies pharmacological profiles .
Q. How should researchers design in vitro/in vivo assays to evaluate the biological activity of this compound?
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .
- Anticancer Screening : Perform MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). For in vivo studies, use xenograft models and monitor tumor volume reduction and apoptosis markers (e.g., caspase-3) .
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding to targets like tubulin or topoisomerase II, validated by Western blotting for protein expression .
Q. How can conflicting spectral or bioactivity data be systematically addressed in benzimidazole research?
- Cross-Validation : Replicate experiments under standardized conditions (solvent, temperature) and use multiple characterization techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
- Statistical Analysis : Apply multivariate regression to identify variables (e.g., substituent electronegativity) correlating with bioactivity outliers .
- Collaborative Reproducibility : Share raw data (spectra, assay results) via open-access platforms for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
